2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and acetamide functional groups makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 5-methylpyrazin-2-ylmethylamine with methyl cyanoacetate. The reaction is typically carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, solvent-free methods or the use of green solvents can be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic structures, such as pyrazoles and pyridines.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with the reaction often conducted in polar aprotic solvents like dimethylformamide (DMF).
Cyclization Reactions: These reactions often require heating and the use of catalysts such as triethylamine or p-toluenesulfonic acid.
Major Products Formed
Heterocyclic Compounds:
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide involves its interaction with various molecular targets. The cyano and acetamide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the pyrazine moiety.
N-(2-Cyanoethyl)acetamide: Another analog with a different substituent on the nitrogen atom.
2-Cyano-N-(2-pyridyl)acetamide: A compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide is unique due to the presence of the 5-methylpyrazine moiety, which can enhance its biological activity and reactivity compared to other cyanoacetamide derivatives. This structural feature allows for the formation of more complex heterocyclic compounds, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
566926-37-2 |
---|---|
Molekularformel |
C9H10N4O |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2-cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C9H10N4O/c1-7-4-12-8(5-11-7)6-13-9(14)2-3-10/h4-5H,2,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
FEJDOQVGMOZEHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)CNC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.